molecular formula C19H20ClN3O4 B3496742 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3496742
M. Wt: 389.8 g/mol
InChI Key: MSXCMQZYNHPWBM-UHFFFAOYSA-N
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Description

“N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H18ClN3O4 . The average mass is 375.806 Da and the monoisotopic mass is 375.098572 Da .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Mechanism of Action

While the specific mechanism of action for “N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide” is not mentioned in the available resources, piperidinyl acetamide derivatives have been studied as potential calcium channel blockers .

Future Directions

The future directions in the research of piperidinyl acetamide derivatives, including “N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide”, involve the design and development of new pharmaceutical compounds . This includes synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . From a biological and industrial point of view, this may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c20-16-5-4-6-17(19(16)22-11-2-1-3-12-22)21-18(24)13-27-15-9-7-14(8-10-15)23(25)26/h4-10H,1-3,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXCMQZYNHPWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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